BenchChemオンラインストアへようこそ!

4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine

Organic Synthesis Medicinal Chemistry Building Blocks

This 4-chloro-substituted diarylether pyridine features a strategically positioned chlorine atom enabling rapid Pd-catalyzed cross-coupling for SAR library expansion, while the 4-CF3-benzyl ether moiety imparts high lipophilicity (XLogP3=4.2) beneficial for agrochemical uptake. Its dual functionality supports isotopic labeling (19F NMR handle) and crystal engineering studies. Available in multi-gram quantities at 98% purity, it is the definitive intermediate for hit-to-lead optimization without compromising synthetic flexibility or biological relevance.

Molecular Formula C13H9ClF3NO
Molecular Weight 287.66 g/mol
CAS No. 1346707-20-7
Cat. No. B11925632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine
CAS1346707-20-7
Molecular FormulaC13H9ClF3NO
Molecular Weight287.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=NC=CC(=C2)Cl)C(F)(F)F
InChIInChI=1S/C13H9ClF3NO/c14-11-5-6-18-12(7-11)19-8-9-1-3-10(4-2-9)13(15,16)17/h1-7H,8H2
InChIKeyKJMDCTJZZJFMLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine (CAS 1346707-20-7): A Pivotal Building Block in Pyridine-Focused Medicinal Chemistry


4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine (CAS 1346707-20-7) is a diarylether-class pyridine derivative featuring a chloro group at the pyridine 4‑position and a 4‑(trifluoromethyl)benzyl ether moiety at the 2‑position. With a molecular weight of 287.66 g/mol and a high computed lipophilicity (XLogP3 = 4.2) [1], this compound serves as a versatile synthetic intermediate, particularly valuable for constructing 2‑substituted pyridine scaffolds in pharmaceutical and agrochemical research . Its commercial availability in multi‑gram quantities with purities ranging from 95% to 98% [2] underscores its immediate utility for hit‑to‑lead optimization and structure–activity relationship (SAR) campaigns.

Why 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine (CAS 1346707-20-7) Cannot Be Replaced by Regioisomeric or Dechlorinated Analogs


The substitution pattern on the benzyl ring and the presence of the 4‑chloro substituent critically govern both synthetic accessibility and potential biological performance. Regioisomers bearing a 2‑(trifluoromethyl)benzyl group exhibit different electronic and steric profiles, which can alter reaction yields and downstream SAR [1]. Moreover, omission of the 4‑chloro atom removes a key handle for further functionalization via cross‑coupling or nucleophilic aromatic substitution, thereby limiting the compound's utility as a modular intermediate [2]. Consequently, a generic substitution of 4‑chloro‑2‑((4‑(trifluoromethyl)benzyl)oxy)pyridine with a structurally related analog would compromise the intended synthetic route or lead to divergent biological activity. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation of 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine (CAS 1346707-20-7) Versus Its Closest Analogs


Purity and Commercial Availability: A Procurement‑Critical Comparison with the 2‑CF3 Regioisomer

The target compound 4‑chloro‑2‑((4‑(trifluoromethyl)benzyl)oxy)pyridine is offered by multiple reputable vendors with purities ranging from 95% to 98% (AKSci: 95%, Bidepharm: 95%+, Leyan: 98%) . Its regioisomer, 4‑chloro‑2‑((2‑(trifluoromethyl)benzyl)oxy)pyridine (CAS 1346707‑18‑3), is also commercially available at 98% purity (Leyan) , but its vendor network is notably narrower, potentially impacting supply chain resilience and cost for large‑scale screening campaigns. This differential in vendor coverage and consistent high purity makes the 4‑CF3 isomer a more reliable choice for procurement.

Organic Synthesis Medicinal Chemistry Building Blocks

Physicochemical Property Parity: XLogP3 and Topological Polar Surface Area (TPSA) Identity Between 4‑CF3 and 2‑CF3 Isomers

Both the target 4‑CF3 compound and its 2‑CF3 regioisomer share identical computed lipophilicity (XLogP3 = 4.2) and polar surface area (TPSA = 22.12 Ų) [1][2]. This equivalence indicates that the position of the trifluoromethyl group on the benzyl ring does not alter the molecule's overall hydrophobicity or passive membrane permeability in silico models. Therefore, any observed biological differentiation between these isomers would stem from specific molecular recognition events (e.g., steric or electronic complementarity with a target) rather than gross physicochemical disparity. This parity underscores that the choice between isomers should be driven by synthetic accessibility or specific SAR hypotheses.

Lipophilicity ADME Drug Design

Regioselective Synthetic Advantage: Avoidance of 6‑Substituted By‑Products in Trifluoromethyl Pyridine Syntheses

The target compound's 4‑chloro‑2‑((4‑(trifluoromethyl)benzyl)oxy)pyridine structure inherently directs electrophilic and nucleophilic substitutions to the desired 2‑ and 4‑positions. In contrast, synthetic approaches to trifluoromethyl‑containing pyridines often yield 6‑substituted regioisomers as major by‑products [1]. By employing the pre‑assembled 4‑CF3‑benzyl ether motif, researchers circumvent this regioselectivity challenge, enabling more efficient and scalable access to 2,4‑disubstituted pyridine scaffolds. This advantage translates to reduced purification burden and higher overall yields in multi‑step syntheses of advanced intermediates.

Process Chemistry Synthetic Methodology Building Block Utility

Potential Metabolic Stability Enhancement Conferred by the 4‑CF3 Substitution Pattern

While direct metabolic stability data for 4‑chloro‑2‑((4‑(trifluoromethyl)benzyl)oxy)pyridine are absent in the public domain, class‑level inference from fluorinated pyridine literature suggests that the para‑CF3 substitution on the benzyl ring may confer superior resistance to oxidative metabolism compared to ortho‑CF3 analogs [1][2]. Studies on related trifluoromethyl pyridines indicate that the electron‑withdrawing nature and steric shielding of the 4‑CF3 group reduce cytochrome P450‑mediated oxidation at the aromatic ring [2]. This effect can prolong in vivo half‑life and improve oral bioavailability in lead optimization programs.

Medicinal Chemistry Drug Metabolism SAR

High‑Impact Application Scenarios for 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine (CAS 1346707-20-7)


Scaffold Elaboration via Suzuki–Miyaura Cross‑Coupling at the 4‑Chloro Position

The 4‑chloro substituent serves as an ideal electrophilic partner for palladium‑catalyzed cross‑coupling reactions, enabling rapid diversification of the pyridine core [1]. Researchers can leverage this handle to install aryl, heteroaryl, or alkenyl groups, generating focused libraries for SAR exploration while preserving the metabolically beneficial 4‑CF3‑benzyl ether motif. This strategy is particularly valuable in kinase inhibitor programs where 2‑alkoxy‑4‑arylpyridines are privileged pharmacophores.

Late‑Stage Functionalization in Agrochemical Discovery

The high lipophilicity (XLogP3 = 4.2) [2] and the electron‑withdrawing CF3 group make this compound an attractive intermediate for designing crop protection agents with improved foliar uptake and soil mobility. The 2‑benzyloxy group can be cleaved to reveal a free hydroxyl for further derivatization, offering a modular entry into trifluoromethylpyridine‑based fungicides and herbicides [3].

Building Block for Positron Emission Tomography (PET) Tracer Precursors

The presence of a chloro group allows for isotopic labeling with fluorine‑18 via nucleophilic aromatic substitution, while the CF3 group provides a convenient 19F NMR handle for reaction monitoring. This dual functionality positions 4‑chloro‑2‑((4‑(trifluoromethyl)benzyl)oxy)pyridine as a versatile precursor for synthesizing radiolabeled probes targeting neurological and oncological receptors .

Crystal Engineering and Co‑Crystal Formation Studies

The compound's diarylether architecture and halogen substituents (Cl, F) create multiple opportunities for directional non‑covalent interactions (C–H···F, Cl···π, π–π stacking). This makes it a valuable co‑former in crystal engineering experiments aimed at tuning the solubility and dissolution rate of poorly water‑soluble active pharmaceutical ingredients (APIs) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.